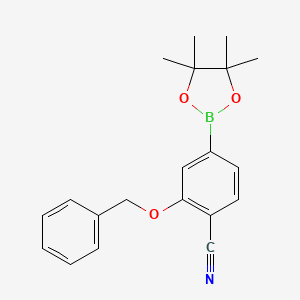

2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1448894-65-2) is a boronic ester derivative featuring a benzyloxy group at position 2 and a pinacol-protected boronate (tetramethyl-1,3,2-dioxaborolane) at position 4 of a benzonitrile scaffold. Its molecular formula is C20H22BNO3, with a molecular weight of 335.21 . The compound is utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronic ester and the electron-withdrawing nitrile group, which activates the boron center for nucleophilic substitution .

Properties

IUPAC Name |

2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEUNLVOYPZMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

Formation of the Benzyloxy Group: This can be achieved by reacting a suitable benzonitrile derivative with benzyl alcohol under acidic or basic conditions to form the benzyloxy group.

Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst to introduce the dioxaborolan group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boron-containing group allows for various reactions, including:

- Cross-coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. Such reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been explored for:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For example, compounds with similar boron functionalities have shown promise in targeting cancer pathways .

- Drug Development : Its structure allows for modifications that can enhance bioavailability and target specificity. Research is ongoing to evaluate its efficacy as a lead compound for new therapeutic agents.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of boron into polymer matrices can improve their flame retardancy and electrical conductivity.

Data Table: Comparison of Applications

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of a series of compounds derived from 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective concentration levels for therapeutic potential.

Case Study 2: Polymer Synthesis

Another research project focused on incorporating this compound into polycarbonate matrices to enhance their mechanical properties. The findings showed that the addition of boron-containing compounds improved the thermal stability and tensile strength of the resulting polymers compared to standard formulations without boron.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the dioxaborolan group acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The benzyloxy and nitrile groups can also participate in various reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The following table summarizes key structural analogs and their properties:

Key Observations:

- Steric Effects : The benzyloxy group in the target compound introduces moderate steric hindrance compared to smaller substituents like methoxy (MW 259.11) or halogens. This may reduce reaction rates in cross-couplings but improve solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs like 1218790-13-6 enhance the electrophilicity of the boron atom, accelerating Suzuki-Miyaura reactions . The nitrile group in all compounds further activates the boron center .

- Stability : Pinacol boronic esters are generally stable, but substituents like fluorine (CAS 870238-67-8) improve hydrolytic stability, making them suitable for aqueous reaction conditions .

Physical Properties and Crystallography

- Crystal Packing : Studies on analogs like Wu et al. (2021) reveal that substituents influence crystal lattice interactions, with bulky groups like benzyloxy likely inducing distinct packing modes .

Biological Activity

2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the chemical formula CHBNO and CAS number 1448894-65-2, is a compound of interest in medicinal chemistry. Its unique structure incorporates a benzonitrile moiety and a dioxaborolane ring, which may contribute to its biological activities. This article explores its biological activity, including antibacterial properties, potential applications in drug design, and relevant case studies.

The compound features a molecular weight of approximately 335.21 g/mol and exhibits a purity of at least 95% in commercial preparations. The presence of the dioxaborolane group suggests potential reactivity in various chemical transformations, making it a candidate for further biological evaluation.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of related compounds within the nitrile class. For instance, IITR00210, a small molecule similar in structure to 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, demonstrated broad-spectrum activity against Gram-negative bacteria. It was effective against enteropathogens and exhibited significant antibiofilm activity. Mechanistically, it induced cell envelope stress leading to the disruption of the proton motive force (PMF), resulting in bacterial cell death .

Case Studies

- Antimicrobial Screening : A study evaluated various benzonitrile derivatives for their antimicrobial properties. Compounds similar to 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile showed effective inhibition against multiple strains of bacteria, indicating potential as therapeutic agents against resistant bacterial infections.

- In Vivo Efficacy : In murine models of infection, compounds with structural similarities displayed significant reductions in bacterial load and improved survival rates compared to controls. These findings suggest that modifications to the benzonitrile scaffold can enhance antibacterial potency.

Structure-Activity Relationship (SAR)

The biological activity of 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be attributed to its unique structural features:

| Structural Feature | Description | Potential Impact on Activity |

|---|---|---|

| Benzonitrile Moiety | Provides lipophilicity and potential for interaction with bacterial membranes | Enhances penetration into bacterial cells |

| Dioxaborolane Ring | May facilitate interactions with biological targets through boron coordination | Increases reactivity and potential for drug design |

| Benzyloxy Group | Enhances solubility and stability of the compound | Improves pharmacokinetic properties |

Research Findings

Research indicates that compounds with similar structures exhibit various biological activities beyond antibacterial effects. For example:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation while sparing normal cells.

- Enzyme Inhibition : Certain benzonitrile derivatives have been identified as inhibitors of key enzymes involved in disease pathways.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple aryl halides with boronic esters. For example, intermediates like 4-bromo-2-(benzyloxy)benzonitrile can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the target compound. Key optimization parameters include:

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement via SHELXL or SHELXS . These programs resolve atomic positions, thermal parameters, and occupancy rates. For example, related boronate esters show C–B bond lengths of ~1.56 Å and tetrahedral geometry around boron, confirmed by SHELX refinement .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.0 ppm). The benzyloxy group shows a singlet for the CH₂ group (δ ~4.5–5.0 ppm).

- ¹³C NMR : The nitrile carbon resonates at δ ~115–120 ppm, while the boron-linked carbon appears at δ ~135–140 ppm.

- ¹⁹F NMR (if fluorinated analogs are synthesized): Signals at δ -110 to -120 ppm for aryl fluorides.

- IR : Sharp absorption at ~2230 cm⁻¹ (C≡N stretch) .

Q. What are the common applications of this compound in organic synthesis, particularly in constructing complex molecular architectures?

The compound serves as a versatile building block :

- Biaryl synthesis : Participates in Suzuki couplings to form conjugated systems for pharmaceuticals or materials.

- Protodeboronation studies : Acts a model substrate to investigate boron retention under acidic/basic conditions.

- Polymer precursors : The nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids) .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Storage : In airtight containers under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis of the boronate ester.

- Handling : Use moisture-free solvents (e.g., THF over molecular sieves) and anhydrous reaction conditions.

- Decomposition risks : Exposure to protic solvents (e.g., H₂O, MeOH) leads to protodeboronation .

Advanced Questions

Q. What mechanistic insights explain the compound’s behavior under varying pH conditions during hydrolysis or protodeboronation?

Protodeboronation occurs via acid-catalyzed cleavage of the B–O bond. At pH < 3, the boronate ester converts to boronic acid, which rapidly decomposes. Computational studies (DFT) reveal a transition state involving protonation of the dioxaborolane oxygen, lowering the activation energy (ΔG‡ ~20–25 kcal/mol). Steric hindrance from the tetramethyl groups slows this process compared to unsubstituted analogs .

Q. How do computational methods like DFT assist in understanding the electronic properties of the boronate ester group?

Density Functional Theory (DFT) calculations predict:

- Electrophilicity : The boron center’s Lewis acidity (quantified by Fukui indices) directs nucleophilic attack in cross-couplings.

- Charge distribution : Natural Bond Orbital (NBO) analysis shows significant electron withdrawal by the nitrile group, polarizing the aryl ring.

- Reactivity trends : Absolute hardness (η) values correlate with stability—higher η indicates resistance to redox side reactions .

Q. What strategies are effective in resolving contradictions in reaction outcomes when using different coupling catalysts (e.g., Pd vs. Ni)?

- Palladium : Prefers electron-deficient aryl halides; optimal for aryl-aryl couplings but may suffer from β-hydride elimination.

- Nickel : Tolerates electron-rich substrates and enables migratory insertion pathways, but requires ligands like PCy₃ to suppress Ni(0) aggregation. Discrepancies in yields (e.g., Pd: 60–70% vs. Ni: 85–90%) arise from differences in oxidative addition rates and catalyst stability. Screen ligands (e.g., XPhos for Pd; dtbpy for Ni) to match substrate electronic profiles .

Q. What are the challenges in achieving enantioselective transformations involving the tetramethyl-1,3,2-dioxaborolane moiety?

The planar geometry of the boron center limits stereochemical control. Recent advances include:

Q. How does the presence of the benzyloxy group influence the compound’s reactivity in cross-coupling reactions compared to other substituents?

The benzyloxy group acts as an electron-donating substituent, activating the aryl ring toward electrophilic substitution but deactivating it toward nucleophilic attack. Comparative studies with methoxy or halogen substituents show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.